molecular formula C18H13BrClNO3S2 B15009031 (5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15009031
M. Wt: 470.8 g/mol
InChI Key: BQVBAYXEDDAKQC-OVCLIPMQSA-N
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Description

(5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, methoxy, and thiazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the bromo and methoxy groups: This step involves electrophilic aromatic substitution reactions using bromine and methoxy reagents.

    Attachment of the chlorophenylmethoxy group: This can be done through a nucleophilic substitution reaction where the chlorophenylmethoxy group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the double bond in the thiazolidinone ring or the aromatic bromine.

    Substitution: The aromatic bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, (5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has potential applications as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it useful in the production of specialized materials.

Mechanism of Action

The mechanism of action of (5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.

    (5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a sulfanylidene group.

Uniqueness

The uniqueness of (5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H13BrClNO3S2

Molecular Weight

470.8 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13BrClNO3S2/c1-23-14-7-10(8-15-17(22)21-18(25)26-15)6-12(19)16(14)24-9-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H,21,22,25)/b15-8+

InChI Key

BQVBAYXEDDAKQC-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Br)OCC3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Br)OCC3=CC=CC=C3Cl

Origin of Product

United States

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